Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 3-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-2-Yl)Pyrrolidine-1-Carboxylate: The position of the pyridine ring is different, which can influence its chemical properties and interactions.
Uniqueness
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate is unique due to the presence of both the hydroxymethyl group and the pyridine moiety at specific positions on the pyrrolidine ring.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3 |
InChI Key |
RHLZYLQPQCRMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.